Characterization of 1,2,3,4-Tetrahydroisoquinolin-7-amine: A Technical Guide
Characterization of 1,2,3,4-Tetrahydroisoquinolin-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroisoquinolin-7-amine is a heterocyclic amine belonging to the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a prevalent structural motif in a wide array of natural products and synthetic molecules, many of which exhibit significant biological activities.[1][2] This has made the THIQ nucleus a privileged structure in medicinal chemistry and drug discovery.[3][4] This technical guide provides a comprehensive overview of the characterization of 1,2,3,4-tetrahydroisoquinolin-7-amine, including its chemical and physical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its interaction with key neurotransmitter systems. This compound serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[5]
Chemical and Physical Properties
1,2,3,4-Tetrahydroisoquinolin-7-amine is a solid at room temperature with the chemical formula C₉H₁₂N₂.[6] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-7-amine | [6] |
| CAS Number | 72299-68-4 | [6] |
| Molecular Formula | C₉H₁₂N₂ | [6] |
| Molecular Weight | 148.21 g/mol | [5] |
| Appearance | Off-white to brown powder or solid | [5] |
| Melting Point | 110-125 °C | [5] |
| InChI Key | VMEDBFRQSKKEEQ-UHFFFAOYSA-N | [6] |
| SMILES | C1CNCC2=C1C=CC(=C2)N | [6] |
Synthesis
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core can be achieved through several established methods, most notably the Pictet-Spengler and Bischler-Napieralski reactions.[3][7] A general synthetic workflow for obtaining a substituted THIQ is outlined below.
General Synthetic Workflow
Caption: General workflow for THIQ synthesis.
Experimental Protocol: Pictet-Spengler Reaction (Illustrative)
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[8]
Materials:
-
β-(3-aminophenyl)ethylamine (or a suitable precursor that can be converted to the 7-amino derivative)
-
Formaldehyde (or other aldehyde/ketone)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Dissolve the β-arylethylamine in the anhydrous solvent.
-
Add the aldehyde or ketone to the solution.
-
Add the acid catalyst and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1,2,3,4-tetrahydroisoquinoline derivative.
Note: A specific, detailed protocol for the synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine was not found in the searched literature. The above is a generalized procedure for the synthesis of the THIQ scaffold.
Spectroscopic Characterization
The structure of 1,2,3,4-tetrahydroisoquinolin-7-amine can be confirmed by various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 148.21.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for 1,2,3,4-tetrahydroisoquinolin-7-amine are summarized in Table 2.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3400-3250 | Two bands expected for a primary amine |
| C-H (aromatic) | 3100-3000 | Stretching vibrations |
| C-H (aliphatic) | 3000-2850 | Stretching vibrations |
| N-H (amine) | 1650-1580 | Bending vibration (scissoring) |
| C=C (aromatic) | 1600-1450 | Ring stretching vibrations |
| C-N (aromatic amine) | 1335-1250 | Stretching vibration |
| C-N (aliphatic amine) | 1250-1020 | Stretching vibration |
| N-H (amine) | 910-665 | Out-of-plane bending (wagging) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of 1,2,3,4-tetrahydroisoquinolin-7-amine. While specific, assigned spectra for this exact compound were not found in the searched literature, expected chemical shift ranges for the different protons and carbons can be predicted based on the structure and data from similar compounds.[9][10][11]
Expected ¹H NMR Chemical Shifts:
-
Aromatic protons: Signals in the range of 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern.
-
-CH₂-N-CH₂- protons: Signals for the two methylene groups in the heterocyclic ring, likely in the range of 2.5-4.0 ppm.
-
-NH- proton (ring): A broad singlet, the chemical shift of which will be solvent-dependent.
-
-NH₂ protons (substituent): A broad singlet, the chemical shift of which will be solvent-dependent.
Expected ¹³C NMR Chemical Shifts:
-
Aromatic carbons: Signals in the range of 110-150 ppm.
-
Aliphatic carbons (-CH₂-): Signals in the range of 25-50 ppm.
Potential Biological Activities and Signaling Pathways
Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have shown significant activity at various G protein-coupled receptors (GPCRs) and neurotransmitter transporters, suggesting that 1,2,3,4-tetrahydroisoquinolin-7-amine may also interact with these targets.[12][13] The primary areas of interest are the dopaminergic and serotonergic systems.
Interaction with Dopamine Receptors
Several studies have highlighted the affinity of THIQ derivatives for dopamine receptors, particularly the D2 and D3 subtypes.[2][14] These receptors are crucial in regulating motor control, motivation, and reward.[15] The interaction of a ligand with these receptors can initiate a signaling cascade.
Caption: Hypothesized D2-like receptor signaling.
Interaction with Serotonin Receptors and Transporters
The serotonergic system is another likely target for 1,2,3,4-tetrahydroisoquinolin-7-amine. THIQ derivatives have been shown to bind to various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₇.[13][16] Additionally, some derivatives act as triple reuptake inhibitors, blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Caption: Hypothesized 5-HT receptor signaling.
Neurotransmitter Reuptake Inhibition
The inhibition of neurotransmitter reuptake by blocking transporters like SERT, NET, and DAT leads to an increased concentration of the respective neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Neurotransmitter reuptake inhibition.
Conclusion
1,2,3,4-Tetrahydroisoquinolin-7-amine is a compound of significant interest due to its structural relation to a class of biologically active molecules. While specific quantitative data on its biological activity and detailed experimental protocols for its synthesis and characterization are not extensively available in the public domain, its chemical properties and the known pharmacology of the THIQ scaffold strongly suggest its potential as a modulator of dopaminergic and serotonergic systems. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a foundational resource for researchers and scientists embarking on the study of this promising molecule.
References
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- 4. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]
- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. science24.com [science24.com]
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